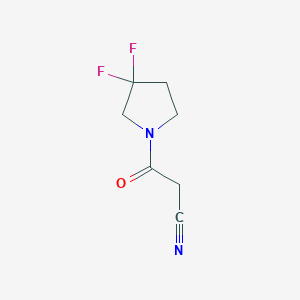

3-(3,3-Difluoropyrrolidin-1-yl)-3-oxopropanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3,3-difluoropyrrolidin-1-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O/c8-7(9)2-4-11(5-7)6(12)1-3-10/h1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGBAHEBCDFRCLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 3-(3,3-Difluoropyrrolidin-1-yl)-3-oxopropanenitrile is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which play a crucial role in glucose metabolism .

Mode of Action

this compound interacts with DPP-4, inhibiting its activity . This inhibition results in an increased level of incretin hormones, leading to enhanced insulin secretion and decreased glucagon release . Consequently, this helps in the regulation of blood glucose levels .

Biochemical Pathways

It is known that the compound’s interaction with dpp-4 affects the incretin system, which plays a significant role in glucose homeostasis .

Pharmacokinetics

The pharmacokinetics of this compound involve both metabolism and renal clearance . Absorption of the compound is rapid in all species, with maximal plasma concentrations of radioactivity achieved within 1 hour after the dose . The majority of the administered radioactivity was detected in the urine of dogs and humans and in the feces of rats . The major route of metabolism was due to hydroxylation at the 5′ position of the pyrimidine ring .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the regulation of glucose metabolism . By inhibiting DPP-4 and thereby increasing the level of incretin hormones, the compound enhances insulin secretion and decreases glucagon release . This leads to a reduction in blood glucose levels .

Biochemical Analysis

Biochemical Properties

3-(3,3-Difluoropyrrolidin-1-yl)-3-oxopropanenitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose metabolism and regulation. The interaction between this compound and DPP-4 results in the inhibition of the enzyme’s activity, which can have implications for the treatment of conditions such as type 2 diabetes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of DPP-4 by this compound can lead to increased levels of incretin hormones, which enhance insulin secretion and improve glucose homeostasis. This compound also affects gene expression related to glucose metabolism and insulin signaling pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of DPP-4, inhibiting its enzymatic activity and preventing the degradation of incretin hormones. This inhibition leads to prolonged incretin activity, which in turn enhances insulin secretion and glucose regulation. Additionally, this compound may influence other molecular targets involved in glucose metabolism and cellular signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that this compound maintains its inhibitory effects on DPP-4 and continues to influence cellular functions related to glucose metabolism and insulin signaling.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits DPP-4 activity and improves glucose homeostasis without significant adverse effects. At higher doses, potential toxic effects may be observed, including alterations in liver and kidney function. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes hydroxylation and amide hydrolysis, primarily catalyzed by cytochrome P450 enzymes such as CYP2D6 and CYP3A4. These metabolic pathways result in the formation of various metabolites, which may have distinct biological activities and contribute to the overall effects of the compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size. It accumulates in tissues involved in glucose metabolism, including the liver, pancreas, and adipose tissue, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with DPP-4 and other molecular targets. Post-translational modifications and targeting signals may influence its localization to specific cellular compartments, enhancing its efficacy in modulating glucose metabolism and insulin signaling pathways.

Biological Activity

3-(3,3-Difluoropyrrolidin-1-yl)-3-oxopropanenitrile is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a pyrrolidine ring substituted with fluorine atoms and a nitrile functional group, which is crucial for its biological activity.

The compound primarily functions as an inhibitor of specific enzymes involved in metabolic pathways. Its activity has been linked to the inhibition of the phosphatidylinositol 3-kinase (PI3K) pathway, which plays a critical role in cell growth and survival. This inhibition can lead to apoptosis in cancer cells and has implications for treating various malignancies.

Pharmacological Properties

Research indicates that this compound exhibits:

- Antitumor Activity : The compound has shown promise in preclinical studies as an antitumor agent, particularly against PI3K-delta-mediated cancers.

- Selectivity : It demonstrates selectivity towards certain cancer cell lines while sparing normal cells, which reduces potential side effects.

- Bioavailability : Studies have indicated favorable oral bioavailability and pharmacokinetic profiles, making it a candidate for further development in clinical settings.

Case Studies

- In Vitro Studies :

-

In Vivo Studies :

- Animal models treated with the compound exhibited reduced tumor growth rates compared to untreated controls, suggesting its potential efficacy in vivo.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.